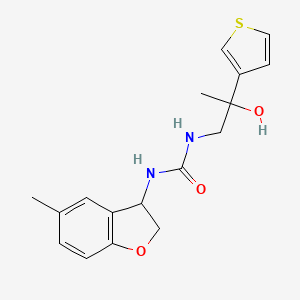![molecular formula C22H28N2O B6641216 (1R,2S)-1-[[1-(2-phenylethyl)piperidin-4-yl]amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B6641216.png)
(1R,2S)-1-[[1-(2-phenylethyl)piperidin-4-yl]amino]-2,3-dihydro-1H-inden-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-1-[[1-(2-phenylethyl)piperidin-4-yl]amino]-2,3-dihydro-1H-inden-2-ol, also known as SCH 23390, is a selective dopamine D1 receptor antagonist. It is widely used in scientific research to investigate the role of dopamine receptors in various physiological and pathological processes.
作用机制
(1R,2S)-1-[[1-(2-phenylethyl)piperidin-4-yl]amino]-2,3-dihydro-1H-inden-2-ol 23390 is a selective antagonist of dopamine D1 receptors. It binds to the receptor and prevents dopamine from binding, thereby blocking the downstream signaling pathways that are activated by dopamine. This leads to a decrease in the activity of neurons that express dopamine D1 receptors.
Biochemical and Physiological Effects:
(1R,2S)-1-[[1-(2-phenylethyl)piperidin-4-yl]amino]-2,3-dihydro-1H-inden-2-ol 23390 has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease neuronal excitability, reduce synaptic plasticity, and impair learning and memory. It has also been shown to decrease the reinforcing effects of drugs of abuse, such as cocaine and amphetamines. In addition, it has been shown to improve motor symptoms in animal models of Parkinson's disease.
实验室实验的优点和局限性
One advantage of using (1R,2S)-1-[[1-(2-phenylethyl)piperidin-4-yl]amino]-2,3-dihydro-1H-inden-2-ol 23390 in lab experiments is its selectivity for dopamine D1 receptors. This allows researchers to investigate the specific role of these receptors in various physiological and pathological processes. However, one limitation is that (1R,2S)-1-[[1-(2-phenylethyl)piperidin-4-yl]amino]-2,3-dihydro-1H-inden-2-ol 23390 has a relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over an extended period of time.
未来方向
There are several future directions for research involving (1R,2S)-1-[[1-(2-phenylethyl)piperidin-4-yl]amino]-2,3-dihydro-1H-inden-2-ol 23390. One area of interest is investigating the role of dopamine D1 receptors in the development and progression of Parkinson's disease. Another area of interest is investigating the role of dopamine D1 receptors in the regulation of feeding behavior and energy balance. Additionally, there is interest in developing more selective and longer-lasting dopamine D1 receptor antagonists for use in both basic and clinical research.
合成方法
(1R,2S)-1-[[1-(2-phenylethyl)piperidin-4-yl]amino]-2,3-dihydro-1H-inden-2-ol 23390 can be synthesized using a multistep process involving the reaction of 4-(2-chloroethyl)-1-piperazinecarboxylic acid with 2-(2-bromoethyl)-1H-indene-2-ol in the presence of a base. The resulting intermediate is then reacted with 1-phenethyl-4-piperidinamine to yield the final product.
科学研究应用
(1R,2S)-1-[[1-(2-phenylethyl)piperidin-4-yl]amino]-2,3-dihydro-1H-inden-2-ol 23390 is widely used in scientific research to investigate the role of dopamine D1 receptors in various physiological and pathological processes. It has been used to study the effects of dopamine D1 receptor activation on neuronal excitability, synaptic plasticity, and learning and memory. It has also been used to investigate the role of dopamine D1 receptors in drug addiction, schizophrenia, and Parkinson's disease.
属性
IUPAC Name |
(1R,2S)-1-[[1-(2-phenylethyl)piperidin-4-yl]amino]-2,3-dihydro-1H-inden-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c25-21-16-18-8-4-5-9-20(18)22(21)23-19-11-14-24(15-12-19)13-10-17-6-2-1-3-7-17/h1-9,19,21-23,25H,10-16H2/t21-,22+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDRAURQEKBCNT-FCHUYYIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2C(CC3=CC=CC=C23)O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N[C@H]2[C@H](CC3=CC=CC=C23)O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-1-[[1-(2-phenylethyl)piperidin-4-yl]amino]-2,3-dihydro-1H-inden-2-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[(4-hydroxy-2,2-dimethylbutyl)amino]-3-oxopropyl]naphthalene-2-carboxamide](/img/structure/B6641138.png)
![4-[1-Hydroxy-2-[4-(oxan-4-yloxy)piperidin-1-yl]ethyl]benzonitrile](/img/structure/B6641139.png)
![5-[[2-hydroxyethyl(pyridin-3-ylmethyl)amino]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B6641143.png)
![2-[1-Benzothiophen-3-ylmethyl(pyridin-3-ylmethyl)amino]ethanol](/img/structure/B6641146.png)

![1-[3-(3-Bromophenyl)propyl]-3-(3-hydroxypentyl)urea](/img/structure/B6641157.png)

![4-[(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B6641166.png)
![4-[[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethyl]amino]cyclohexan-1-ol](/img/structure/B6641173.png)
![4-[(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B6641176.png)
![4-[(8-chloro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol](/img/structure/B6641186.png)
![2-[[3-Methyl-1-(2-methylphenyl)butyl]amino]ethanol](/img/structure/B6641189.png)
![(2R)-2-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]amino]propan-1-ol](/img/structure/B6641196.png)
![3,4-dichloro-N-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B6641220.png)